molecular formula C23H27N3O3S B4150483 N~1~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE

N~1~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE

Cat. No.: B4150483
M. Wt: 425.5 g/mol
InChI Key: HUVKGQDAGJDPFH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a piperazine ring attached to a phenylpropenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Formation of the piperazine derivative: The piperazine ring is introduced by reacting 1-(3-phenyl-2-propen-1-yl)piperazine with carbon disulfide to form the corresponding dithiocarbamate.

    Coupling reaction: The final step involves coupling the 3,4-dimethoxybenzoyl chloride with the piperazine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenethylamine: A related compound with similar methoxy substitutions but different biological activity.

    3,4-dimethoxybenzaldehyde: Another related compound used as a precursor in organic synthesis.

    3,4-dimethoxycinnamic acid: A compound with similar structural features but different applications.

Uniqueness

N~1~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE is unique due to its combination of a benzamide core with a piperazine ring and phenylpropenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-28-20-11-10-19(17-21(20)29-2)22(27)24-23(30)26-15-13-25(14-16-26)12-6-9-18-7-4-3-5-8-18/h3-11,17H,12-16H2,1-2H3,(H,24,27,30)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVKGQDAGJDPFH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE
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N~1~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-3,4-DIMETHOXYBENZAMIDE

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